3-(Boc-Amino)-3-methylazetidine

Vue d'ensemble

Description

3-(Boc-Amino)-3-methylazetidine is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a 3-methylazetidine ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-Amino)-3-methylazetidine typically involves the protection of the amino group with a Boc group. One common method is to react 3-amino-3-methylazetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and solid acid catalysts to improve efficiency and yield .

Analyse Des Réactions Chimiques

Deprotection and Functional Group Transformations

The Boc (tert-butoxycarbonyl) group facilitates controlled deprotection and subsequent functionalization:

-

Acidic Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the Boc group, yielding 3-amino-3-methylazetidine as the free amine . This reaction proceeds quantitatively under mild conditions without ring-opening side reactions.

-

Comparative Stability : The Boc group demonstrates greater acid stability compared to the Botc (tert-butoxythiocarbonyl) group, enabling selective deprotection in mixed protecting-group systems .

α-Lithiation and Electrophilic Trapping

The methyl group adjacent to the nitrogen enables α-lithiation, followed by reactions with electrophiles (Table 1) :

| Electrophile | Conditions | Product | Yield (%) | Diastereoselectivity (er) |

|---|---|---|---|---|

| Methyl iodide | LDA, THF, −78°C → RT | 2,3-Dimethylazetidine | 83 | 91:9 |

| Benzaldehyde | LiHMDS, −78°C, 1 h | 2-(Hydroxybenzyl)-3-methylazetidine | 68 | 92:8 |

| TrimethylsilylCl | LiTMP, Et₂O, −98°C | 2-Trimethylsilyl-3-methylazetidine | 75 | – |

| Acetone | LiHMDS, −78°C → RT | 2-(2-Propanol)-3-methylazetidine | 62 | 89:11 |

Key observations:

-

Base Sensitivity : Lithiation requires strong bases (e.g., LDA, LiHMDS) and is optimized at low temperatures (−78°C to −98°C) .

-

Steric Effects : The 3-methyl group enhances steric hindrance, favoring trans-diastereomers in asymmetric reactions .

C–H Functionalization

Palladium-catalyzed C(sp³)–H bond activation enables direct functionalization (Table 2) :

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Arylation | Pd(OAc)₂, AgOAc, DCE, 110°C | 2-Aryl-3-methylazetidine | 72 |

| Alkylation | Rh catalysis, light (450 nm) | 2-Alkyl-3-methylazetidine | 65 |

| Acetylation | Cu(OAc)₂, Ac₂O, 80°C | 2-Acetyl-3-methylazetidine | 58 |

Mechanistic insights:

-

Directing Groups : The Boc group acts as an intrinsic directing group, coordinating with Pd to enable regioselective C–H activation at the 2-position .

-

Solvent Effects : Dichloroethane (DCE) enhances reaction efficiency by stabilizing palladium intermediates .

Ring-Opening and Cross-Coupling Reactions

The strained azetidine ring participates in nucleophilic ring-opening:

-

Nucleophilic Substitution : Reaction with sodium azide (NaN₃) in DMF at 60°C yields 3-azido-3-methylazetidine, a precursor for click chemistry .

-

Suzuki Coupling : Boc deprotection followed by Pd-mediated coupling with aryl boronic acids generates biaryl derivatives .

Comparative Reactivity with Analogues

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

3-(Boc-Amino)-3-methylazetidine serves as a crucial intermediate in the synthesis of complex organic molecules. Its structural features allow for the formation of various derivatives, making it a valuable building block in organic chemistry. The tert-butoxycarbonyl (Boc) protecting group enhances its stability during synthetic processes, facilitating selective modifications and deprotection to yield free amine derivatives.

| Application | Description |

|---|---|

| Intermediate | Used in synthesizing substituted azetidine derivatives and other complex molecules. |

| Peptidomimetics | Essential for creating peptidomimetics that mimic natural peptides with enhanced properties. |

| Catalyst Design | Incorporated into asymmetric catalysts for selective substrate activation. |

Medicinal Chemistry

Drug Development

The unique structural components of this compound make it a promising candidate for drug discovery. Its azetidine ring and amino functionality are conducive to interactions with biological targets, which can lead to the development of novel therapeutics aimed at various diseases, including cancer and bacterial infections .

Case Study: Bcl-2/Bcl-xL Inhibitors

Research has highlighted the potential of azetidine derivatives, including this compound, as inhibitors of Bcl-2 and Bcl-xL proteins, which are critical in regulating apoptosis in cancer cells. Modifications to the azetidine core have resulted in compounds that exhibit high binding affinities and potent inhibitory effects on tumor growth .

Biological Studies

Enzyme Inhibition and Receptor Ligands

This compound is employed in studying enzyme inhibitors and receptor ligands due to its ability to interact with various biological molecules. Its applications extend to understanding biochemical pathways and optimizing compounds for therapeutic efficacy .

Industrial Applications

Fine Chemicals Production

In industrial settings, this compound is utilized in producing fine chemicals and advanced materials. Its reactivity allows for the synthesis of high-value products essential for various applications across different industries .

Summary of Key Findings

- Versatility: The compound's ability to serve as an intermediate allows for a wide range of applications in both academic and industrial settings.

- Therapeutic Potential: Ongoing research is focused on its efficacy as a building block for new drugs targeting critical pathways in diseases like cancer.

- Synthetic Utility: Its role in synthesizing peptidomimetics and asymmetric catalysts showcases its importance in advancing organic chemistry methodologies.

Mécanisme D'action

The mechanism of action of 3-(Boc-Amino)-3-methylazetidine primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the free amino group can engage in various chemical reactions, facilitating the formation of desired products .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Cbz-Amino)-3-methylazetidine: Features a carbobenzyloxy (Cbz) protected amino group.

3-(Fmoc-Amino)-3-methylazetidine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protected amino group.

Uniqueness

3-(Boc-Amino)-3-methylazetidine is unique due to the stability and ease of removal of the Boc group under mild acidic conditions. This makes it particularly useful in multi-step organic synthesis where selective deprotection is required .

Activité Biologique

3-(Boc-Amino)-3-methylazetidine is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a four-membered azetidine ring, this compound is substituted with a tert-butoxycarbonyl (Boc) protecting group and an amino group, enhancing its stability and reactivity in various chemical reactions.

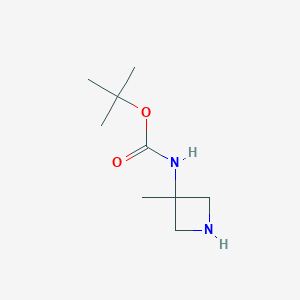

The structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₈N₂O₂

- CAS Number : 1018443-01-0

This compound's reactivity is attributed to both the azetidine ring and the Boc-protected amino group, making it a versatile building block in organic synthesis.

Biological Activity Overview

Research indicates that this compound exhibits significant potential in various biological applications, particularly in drug development and enzyme catalysis. Its biological activities include:

- Antimicrobial Properties : The azetidine scaffold has been linked to antimicrobial effects, suggesting potential applications in treating infections.

- Antitumor Activity : Preliminary studies indicate that compounds derived from this compound may possess antitumor properties, making it a candidate for cancer therapeutics.

- Role in Peptidomimetics : This compound serves as an essential intermediate for synthesizing peptidomimetics, which are designed to mimic natural peptides while offering enhanced stability and specificity.

Synthesis and Applications

The synthesis of this compound typically involves several key steps:

- Formation of the azetidine ring through cyclization reactions.

- Introduction of the Boc group to protect the amino functionality.

- Purification and characterization of the final product.

The compound is primarily used as an intermediate in organic synthesis, particularly for creating more complex molecules with biological activity.

Case Studies

Several studies have highlighted the utility of this compound in biological contexts:

- Peptidomimetic Development : A study demonstrated that incorporating this compound into peptide chains resulted in conformationally constrained peptidomimetics that effectively targeted specific enzymes and receptors .

- Catalytic Applications : Research indicated that this compound could enhance catalytic efficiency in asymmetric reactions, such as aldol reactions and Michael additions, showcasing its role in synthetic chemistry .

- Antitumor Activity : Preliminary investigations into derivatives of this compound revealed promising results against various cancer cell lines, indicating its potential as a lead compound for further therapeutic development .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Potential effectiveness against various pathogens | |

| Antitumor | Activity observed in cancer cell lines | |

| Enzyme Inhibition | Modulation of enzymatic pathways | |

| Peptidomimetic Synthesis | Used as a building block for biologically active compounds |

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Cyclization | Formation of the azetidine ring |

| Boc Protection | Introduction of the tert-butoxycarbonyl group |

| Purification | Isolation of the final product |

Propriétés

IUPAC Name |

tert-butyl N-(3-methylazetidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-8(2,3)13-7(12)11-9(4)5-10-6-9/h10H,5-6H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHSUIWEPMCBQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628940 | |

| Record name | tert-Butyl (3-methylazetidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018443-01-0 | |

| Record name | tert-Butyl (3-methylazetidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.